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Compound of Interest

(E)-4-(dimethylamino)but-2-enoic
Compound Name: d
aci

Cat. No.: B139869

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (E)-4-
(dimethylamino)but-2-enoic acid (CAS RN: 149586-32-3), a key intermediate in the
synthesis of various pharmaceutical compounds. Due to the limited availability of published
experimental spectra, this document presents a combination of predicted data based on
established spectroscopic principles and data from analogous structures.

Chemical Structure and Physicochemical Properties

(E)-4-(dimethylamino)but-2-enoic acid is an a,3-unsaturated carboxylic acid containing a
tertiary amine. The "(E)" designation indicates that the higher-priority groups on the C2-C3
double bond are on opposite sides.

Property Value Source

Molecular Formula CeH11NO2 --INVALID-LINK--

Molecular Weight 129.16 g/mol --INVALID-LINK--
(E)-4-(dimethylamino)but-2-

IUPAC Name ) ) --INVALID-LINK--
enoic acid

(E)-4-(dimethylamino)crotonic
Synonyms " --INVALID-LINK--
aci
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Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for (E)-4-

(dimethylamino)but-2-enoic acid. These values are derived from spectroscopic correlation

tables and computational predictions.

'H NMR Spectroscopy (Predicted)

Solvent: CDCls, Reference: TMS at 0.00 ppm

Chemical Shift ()

Multiplicity Integration Assignment
pPpm
~10-12 Singlet (broad) 1H -COOH
~6.8-7.2 Doublet of Triplets 1H H-3
~5.8-6.1 Doublet 1H H-2
~3.1-33 Doublet 2H H-4 (-CH2-)
~23-25 Singlet 6H -N(CHs)2

Note: The exact chemical shifts and coupling constants can vary based on solvent and

concentration.

3C NMR Spectroscopy (Predicted)

Solvent: CDClIs, Reference: CDCls at 77.16 ppm

Chemical Shift (6) ppm Assignment

~170- 175 C-1 (-COOH)

~ 140 - 145 C-3

~120- 125 C-2

~ 55 - 60 C-4 (-CHz-)

~ 45 -50 -N(CH3)2
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Infrared (IR) Spectroscopy (Predicted)

Wavenumber (cm—?)

Intensity

Assignment

2500-3300 Strong, Broad O-H stretch (Carboxylic Acid)
2900-3000 Medium C-H stretch (Alkyl)

C=0 stretch (a,B-unsaturated
1680-1710 Strong ) )

Carboxylic Acid)
1640-1680 Medium C=C stretch (Alkene)

C-H bend (trans-Alkene, out-
~960-980 Strong

of-plane)
1000-1250 Medium C-N stretch (Amine)

Mass Spectrometry (MS)

The expected mass spectrum would be obtained using a soft ionization technique such as

Electrospray lonization (ESI) to preserve the molecular ion.

m/z lon Notes

Protonated molecule; expected
130.086 [M+H]*+ as the base peak in positive

ion mode.

Sodium adduct; commonly
152.068 [M+Na]*+

observed.

Deprotonated molecule;
128.071 [M-H]~ expected in negative ion

mode.

Fragmentation via loss of the
84.04 [M-COOH]*

carboxyl group.

Fragmentation via cleavage of
58.06 [CsHsN]* the C3-C4 bond (a-cleavage to

the amine).
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Experimental Protocols

The following are detailed, generalized protocols for acquiring the spectroscopic data
presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of (E)-4-(dimethylamino)but-2-enoic acid in
approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCIs) in a standard 5
mm NMR tube.

Instrument: A 400 MHz (or higher) NMR spectrometer.

1H NMR Acquisition:

o Acquire a standard one-dimensional proton spectrum.

o Set the spectral width to cover a range of -2 to 14 ppm.

o Use a 30-degree pulse angle with a relaxation delay of 1-2 seconds.

o Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise
ratio.

13C NMR Acquisition:

[¢]

Acquire a proton-decoupled carbon spectrum.

[¢]

Set the spectral width to cover a range of 0 to 200 ppm.

[e]

Use a 45-degree pulse angle with a relaxation delay of 2-5 seconds.

o

Acquire several thousand scans to achieve a good signal-to-noise ratio due to the low
natural abundance of 13C.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier
transform, phase correction, and baseline correction. Calibrate the spectra using the residual
solvent peak or an internal standard (e.g., TMS).
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Fourier-Transform Infrared (FTIR) Spectroscopy

e Sample Preparation:

o Solid State (ATR): Place a small amount of the solid sample directly onto the crystal of an
Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample
and the crystal.

o KBr Pellet: Alternatively, mix ~1 mg of the sample with ~100 mg of dry potassium bromide
(KBr). Grind the mixture to a fine powder and press it into a transparent disk using a
hydraulic press.

e Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

e Acquisition:
o Record a background spectrum of the empty ATR crystal or a pure KBr pellet.
o Record the sample spectrum over a range of 4000 to 400 cm~1.
o Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

o Data Processing: The final spectrum is automatically generated as a ratio of the sample
spectrum to the background spectrum, presented in terms of transmittance or absorbance
versus wavenumber.

Mass Spectrometry (MS)

o Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent
such as methanol or acetonitrile/water.

e Instrument: A mass spectrometer equipped with an Electrospray lonization (ESI) source,
such as a Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap mass spectrometer.

e Acquisition:

o Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 pL/min).
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o Operate the ESI source in both positive and negative ion modes to detect [M+H]* and [M-
H]~ ions, respectively.

o Set the mass analyzer to scan a relevant m/z range (e.g., 50-500 Da).

o For fragmentation studies (MS/MS), select the precursor ion of interest (e.g., m/z 130.086)
and subject it to Collision-Induced Dissociation (CID) with an inert gas (e.g., argon or
nitrogen) to generate product ion spectra.

o Data Processing: Analyze the resulting mass spectra to identify the molecular ion and
characteristic fragment ions. High-resolution mass spectrometry will provide accurate mass
measurements to confirm the elemental composition.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis, purification, and
spectroscopic characterization of a target compound like (E)-4-(dimethylamino)but-2-enoic
acid.
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Chemical Synthesis

(e.g., Amination of Crotonic Acid)

Reaction Work-up
(Extraction, Washing)

Purification
(Recrystallization or Chromatography)

Purity Assessment
(e.g., HPLC, TLC)

Structural Elucidation

NMR Spectroscopy Mass Spectrometry
(*H, 3C) (ESI-MS, HRMS)

IR Spectroscopy

Figure 1. General Workflow for Compound Synthesis and Characterization
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Figure 1. General Workflow for Compound Synthesis and Characterization.

¢ To cite this document: BenchChem. [Spectroscopic Data of (E)-4-(dimethylamino)but-2-enoic
Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b139869#e-4-dimethylamino-but-2-enoic-acid-
spectroscopic-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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